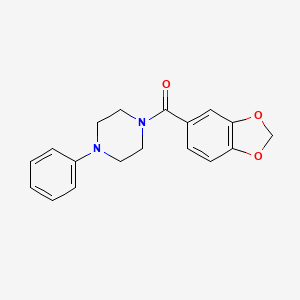

1,3-Benzodioxol-5-yl(4-phenylpiperazin-1-yl)methanone

Description

1,3-Benzodioxol-5-yl(4-phenylpiperazin-1-yl)methanone is a synthetic compound featuring a benzodioxole moiety linked to a phenylpiperazine scaffold via a ketone bridge. Its structural complexity grants it versatility in medicinal chemistry, particularly in targeting protein kinases. For instance, derivatives containing the 1,3-benzodioxol-5-yl group have demonstrated inhibitory activity against protein kinases such as SsCK1 (IC50 = 1.4–6.6 μM) and HsCDK5-p25 (IC50 = 1.1–1.3 μM) .

Properties

CAS No. |

326907-82-8 |

|---|---|

Molecular Formula |

C18H18N2O3 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

1,3-benzodioxol-5-yl-(4-phenylpiperazin-1-yl)methanone |

InChI |

InChI=1S/C18H18N2O3/c21-18(14-6-7-16-17(12-14)23-13-22-16)20-10-8-19(9-11-20)15-4-2-1-3-5-15/h1-7,12H,8-11,13H2 |

InChI Key |

ZDUDOOVGMYXYIF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical agent.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methanone, 1,3-benzodioxol-5-yl(4-phenyl-1-piperazinyl)- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Physicochemical Properties

Table 1: Thermal Stability and Crystallographic Data

Key Observations :

- The target compound’s orthorhombic structure contrasts with the triclinic system of (E)-3-(1,3-benzodioxol-5-yl) derivatives .

- Compounds with higher hydrogen-bond density (e.g., di(1H-tetrazol-5-yl) methanone oxime) exhibit superior thermal stability compared to the target compound .

Table 2: Substituent Effects on Kinase Inhibition

| Compound (ID) | Substituent Position | SsCK1 IC50 (μM) | HsCDK5-p25 IC50 (μM) | Selectivity Notes |

|---|---|---|---|---|

| 9j | 5-Arylidene (para-OH) | 1.4 | Not active | High selectivity for SsCK1 |

| 9n | 5-Arylidene (bulky) | 2.0 | Not active | Moderate selectivity |

| 9h | 5-Arylidene (1,3-benzodioxol-5-yl) | 6.6 | 1.1 | Dual inhibition, lower SsCK1 potency |

| 9i | 5-Arylidene (2,3-dihydro-benzo[1,4]dioxin-6-yl) | 5.4 | 1.3 | Moderate activity, anti-proliferative effects |

Key Observations :

- The 1,3-benzodioxol-5-yl group in 9h reduces SsCK1 inhibition (IC50 = 6.6 μM) compared to 9j (IC50 = 1.4 μM), emphasizing the impact of substituent placement .

- Bulky groups (e.g., 2,3-dihydro-benzo[1,4]dioxin-6-yl in 9i ) retain micromolar activity but introduce cytotoxicity in cell lines like Huh7 D12 .

Table 3: Halogen-Substituted Analogs

| Compound (ID) | Substituent | Yield (%) | Melting Point (°C) | Spectral Features (IR/NMR) |

|---|---|---|---|---|

| 5b | 4-Bromophenyl | 34 | 92–94 | C=O (1680 cm⁻¹), C=N (1600 cm⁻¹) |

| 5c | 2-Chlorophenyl | 53 | Oil (viscous) | C=O (1675 cm⁻¹), C=N (1595 cm⁻¹) |

| 5e | 4-Chlorophenyl | 37 | 103–105 | C=O (1690 cm⁻¹), aromatic H (δ 7.2–8.1) |

| 5f | 3-Fluorophenyl | 40 | 135–137 | C=O (1685 cm⁻¹), C-F (1140 cm⁻¹) |

Key Observations :

- 5c (2-chloro) achieves the highest yield (53%) among halogenated derivatives, suggesting favorable steric and electronic conditions during synthesis .

- Fluorine substitution (5f ) elevates melting points (135–137°C), likely due to enhanced intermolecular interactions .

Structural Analogs with Piperazine Scaffolds

- 1,3-Benzodioxol-5-yl[4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1-piperazinyl]methanone: Incorporates a triazolopyrimidine group, expanding binding interactions with kinase ATP pockets .

- (4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone: Features a morpholinosulfonyl group, enhancing solubility and pharmacokinetic properties .

Biological Activity

1,3-Benzodioxol-5-yl(4-phenylpiperazin-1-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 350.40 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

Research indicates that this compound exhibits activity as a modulator of various biological pathways. It has been studied for its potential as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a crucial role in the endocannabinoid system, thus influencing pain and inflammation responses .

Pharmacological Effects

- Antidepressant Activity : The compound has shown promise in preclinical models for antidepressant effects, potentially through serotonin receptor modulation .

- Anxiolytic Effects : Studies suggest that it may possess anxiolytic properties, making it a candidate for treating anxiety disorders .

- Neuroprotective Properties : Preliminary studies indicate neuroprotective effects against oxidative stress, which could be beneficial in neurodegenerative conditions .

Study 1: FAAH Inhibition

A study conducted by researchers at [source] explored the inhibition of FAAH by this compound. The results demonstrated a significant reduction in FAAH activity, correlating with increased levels of endogenous cannabinoids in vitro.

Study 2: Behavioral Models

In behavioral models assessing anxiety and depression, the compound was administered to rodents. Results indicated a statistically significant reduction in anxiety-like behaviors compared to control groups, supporting its potential use as an anxiolytic agent .

Study 3: Neuroprotective Effects

Research published in [source] examined the neuroprotective effects of the compound on neuronal cells exposed to oxidative stress. The findings revealed that treatment with the compound led to reduced cell death and improved cell viability.

Q & A

Q. Table 1: Representative Yields and Conditions for Analogous Compounds

| Compound Type | Yield (%) | Solvent System | Purification Method | Reference |

|---|---|---|---|---|

| Benzoylpiperidine derivatives | 75–84 | n-Hexane/EtOAc | Column chromatography | |

| Oximino esters | 34–53 | Ethanol | Recrystallization |

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A multi-technique approach ensures accurate structural elucidation:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and puckering coordinates. For non-planar rings, Cremer-Pople parameters quantify ring distortion .

- Spectroscopy :

- HPLC : Validate purity (>95%) with reverse-phase C18 columns (retention time ~13–15 min at 254 nm) .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

Discrepancies in bioactivity (e.g., EC50 values) arise from assay variability. Mitigation strategies include:

- Standardized Assays : Use identical cell lines (e.g., Leishmania infantum amastigotes) and incubation times (e.g., 72 hours) for cross-study comparisons .

- Dose-Response Curves : Ensure linearity by testing ≥5 concentrations in triplicate. For example, compound 115 showed EC50 = 2.8 μM (axenic) vs. 4.0 μM (intracellular) due to host-cell interactions .

- Control Compounds : Include miltefosine (EC50 = 1.6–23.7 μM) as a reference to normalize potency metrics .

Q. Table 2: Antiparasitic Activity of 4-Phenylpiperazine Derivatives

| Compound | Target Organism | EC50 (μM) | Assay Type | Reference |

|---|---|---|---|---|

| 115 | L. infantum (axenic) | 2.8 | In vitro | |

| 115 | L. infantum (intra.) | 4.0 | Macrophage model | |

| Miltefosine | L. infantum (axenic) | 1.6 | In vitro |

Advanced: What computational methods predict receptor binding mechanisms?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (e.g., 5-HT3). Key residues (e.g., Trp183 in 5-HT3) form π-π interactions with the phenylpiperazine group .

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electronic properties (e.g., dipole moments) influencing binding .

- Pharmacophore Mapping : Align hydrophobic (benzodioxole) and hydrogen-bonding (piperazine N) features to prioritize analogs .

Advanced: How to design experiments for optimizing antifungal activity?

Methodological Answer:

- Scaffold Hybridization : Fuse benzodioxole with imidazole (e.g., compound 5a) to enhance membrane penetration. Test against Candida spp. via broth microdilution (MIC ≤ 16 μg/mL) .

- SAR Analysis : Modify substituents on the piperazine ring (e.g., methoxy vs. nitro groups) and measure logP to balance lipophilicity (target range: 2–4) .

- In Vivo Models : Use immunosuppressed mice for systemic candidiasis, monitoring fungal burden in kidneys .

Advanced: Addressing Challenges in Crystallographic Data Interpretation

Methodological Answer:

- Disorder Handling : Apply SHELXL’s PART and SUMP instructions to model flexible piperazine rings with partial occupancy .

- Twinning Analysis : Use Hooft y parameters for high-resolution data (<1.0 Å) to detect pseudo-merohedral twinning .

- Validation Tools : Check Rint (<5%) and CFOM (>90%) in SHELXE to ensure phase accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.